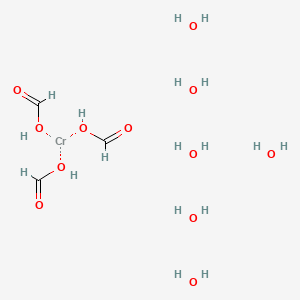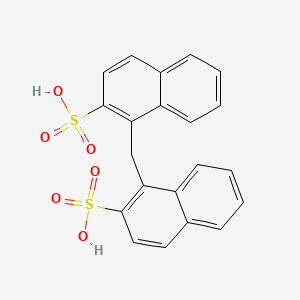
5I-UTP sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-uridine-5’-triphosphate, sodium salt is a modified nucleotide analog of uridine triphosphate. It is characterized by the presence of an iodine atom at the 5-position of the uracil ring. This compound is commonly used in various biochemical and molecular biology applications due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-uridine-5’-triphosphate, sodium salt typically involves the iodination of uridine triphosphate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the uracil ring. The process involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is monitored by high-performance liquid chromatography to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of 5-Iodo-uridine-5’-triphosphate, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent quality and yield. The final product is purified using techniques such as ion-exchange chromatography and lyophilization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
5-Iodo-uridine-5’-triphosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite can be used, while reducing agents include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield 5-thio-uridine derivatives, while reactions with amines can produce 5-amino-uridine derivatives .
科学研究应用
5-Iodo-uridine-5’-triphosphate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various modified nucleotides and nucleosides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits .
作用机制
The mechanism of action of 5-Iodo-uridine-5’-triphosphate, sodium salt involves its incorporation into nucleic acids during transcription and replication. The presence of the iodine atom at the 5-position of the uracil ring can disrupt normal base pairing and interfere with the function of nucleic acid polymerases. This can lead to the inhibition of nucleic acid synthesis and the induction of mutations, making it a valuable tool in research and therapeutic applications .
相似化合物的比较
Similar Compounds
Uridine triphosphate (UTP): The unmodified form of the nucleotide, lacking the iodine atom.
5-Bromo-uridine-5’-triphosphate: A similar compound with a bromine atom at the 5-position.
5-Fluoro-uridine-5’-triphosphate: Another analog with a fluorine atom at the 5-position
Uniqueness
The uniqueness of 5-Iodo-uridine-5’-triphosphate, sodium salt lies in its specific reactivity and the effects of the iodine atom on its biochemical properties. The iodine atom can enhance the compound’s ability to interfere with nucleic acid synthesis and provide unique labeling and detection capabilities in various assays .
属性
分子式 |
C9H13IN2NaO15P3 |
|---|---|
分子量 |
632.02 g/mol |
IUPAC 名称 |
sodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14IN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
InChI 键 |
ZHMUEMNXKYXTFM-HCXTZZCQSA-M |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)

![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)





![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
